1-(4-Iodo-2-methylphenyl)ethanone
Description
1-(4-Iodo-2-methylphenyl)ethanone is an aromatic ketone featuring an acetyl group (-COCH₃) attached to a phenyl ring substituted with iodine at the para-position and a methyl group at the ortho-position. Its molecular formula is C₉H₉IO, with a molecular weight of approximately 259.9 g/mol. The iodine atom, being a heavy halogen, contributes significantly to its molecular weight and influences its electronic properties through inductive effects. The methyl group at the ortho-position may sterically hinder reactions at the aromatic ring while also providing mild electron-donating effects.
Properties
Molecular Formula |
C9H9IO |
|---|---|
Molecular Weight |
260.07 g/mol |
IUPAC Name |
1-(4-iodo-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9IO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 |
InChI Key |
HXTNKWJFMRPNEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)I)C(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-(4-Iodo-2-methylphenyl)ethanone can be contextualized by comparing it to analogous ethanone derivatives, as outlined below:
Structural Analogues and Substituent Effects
Key Observations:
- Substituent Position: The ortho-methyl group in the target compound may reduce reactivity at the aromatic ring compared to para-substituted derivatives (e.g., 1-(4-Iodo-2-methoxyphenyl)ethanone) .
- Methoxy or hydroxy groups, by contrast, are electron-donating, altering reactivity patterns .
- Solubility: Polar substituents (e.g., -OH, -OCH₃) improve aqueous solubility, whereas non-polar groups (e.g., -CH₃) favor organic solvents .
Physicochemical Data
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